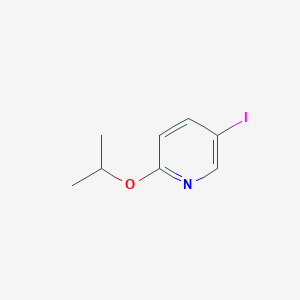

5-Iodo-2-isopropoxypyridine

Description

The exact mass of the compound this compound is 262.98071 g/mol and the complexity rating of the compound is 119. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-propan-2-yloxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSMTBLMXJOTOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001298872 | |

| Record name | 5-Iodo-2-(1-methylethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-54-1 | |

| Record name | 5-Iodo-2-(1-methylethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-2-(1-methylethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Palladium Catalyzed Cross Coupling Reactions

Precursor Synthesis and Halogenation Strategies

The efficient construction of the target molecule hinges on the availability of iodinated pyridine (B92270) intermediates. These precursors can be synthesized through various halogenation strategies, starting from more common pyridine derivatives.

The introduction of an iodine atom at the 5-position of the pyridine ring is a critical step. Methodologies often begin with functionalized pyridines, such as 2-aminopyridine (B139424), which can be directly iodinated or converted through halogen exchange reactions.

2-Aminopyridine serves as a common and versatile starting material for producing 2-amino-5-iodopyridine, an important precursor. guidechem.comnbinno.com The amino group at the 2-position directs electrophilic substitution to the 5-position of the pyridine ring. Several methods have been developed for this transformation.

One environmentally conscious method involves dissolving 2-aminopyridine in water, followed by the portion-wise addition of iodine. nbinno.comgoogle.com Hydrogen peroxide is then added dropwise to the heated mixture, which is refluxed before cooling to yield the product. nbinno.comgoogle.com This approach avoids the use of organic solvents. google.com

Alternative iodination procedures include the use of an aqueous iodine-potassium iodide solution or a combination of mercuric acetate (B1210297) and elemental iodine. google.comgoogle.com Another established method employs N-Iodosuccinimide (NIS) in a benzene (B151609) solution containing acetic acid. guidechem.com

Table 1: Comparison of Iodination Methods for 2-Aminopyridine

| Reagents | Solvent | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Iodine, Hydrogen Peroxide | Water | Heat to 80-90°C, reflux | ~83% | google.com |

| Mercuric Acetate, Iodine | Water, Dioxane | Heat, then treat with aq. KI | - | google.com |

| Iodine-Potassium Iodide | Water | Long standing time, treat with alkali | - | google.com |

| N-Iodosuccinimide (NIS), Acetic Acid | Benzene | Room temperature, 72 hours | - | guidechem.com |

The Finkelstein reaction, a type of halogen exchange reaction, provides another strategic route to iodopyridines. A notable application is the copper-catalyzed conversion of aryl bromides to aryl iodides. guidechem.com This method can be applied to bromo-pyridines to generate the corresponding iodo-pyridines.

The process typically involves heating the bromo-pyridine with sodium iodide (NaI) in the presence of a copper(I) iodide (CuI) catalyst. guidechem.com A ligand, such as trans-N,N'-dimethyl-1,2-cyclohexanediamine, is often added to facilitate the reaction, which is carried out in a solvent like dioxane at elevated temperatures (e.g., 110°C) for an extended period. guidechem.com This metal-assisted approach allows for the efficient conversion of more readily available brominated precursors into the desired iodinated intermediates, achieving high yields. guidechem.com

The final step in the synthesis of this compound involves the introduction of the isopropoxy group onto the iodinated pyridine core. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, where an alkoxide displaces a halogen atom (commonly chlorine) at the 2-position of the pyridine ring.

The direct precursor for this substitution is 2-chloro-5-iodopyridine (B1352245), a commercially available halo-substituted pyridine. sigmaaldrich.comthermofisher.comalkalisci.com In this reaction, isopropyl alcohol is converted into its corresponding nucleophile, the isopropoxide anion, by a strong base. This potent nucleophile then attacks the electron-deficient carbon atom at the 2-position of the 2-chloro-5-iodopyridine ring, leading to the displacement of the chloride ion and the formation of the target ether, this compound. The iodine atom at the 5-position is less reactive under these conditions and remains intact.

The success of the nucleophilic substitution reaction is highly dependent on the reaction conditions.

Base: A strong base is required to deprotonate isopropyl alcohol to form the sodium isopropoxide nucleophile. Sodium hydride (NaH) is commonly used for this purpose, as it irreversibly forms the alkoxide and hydrogen gas. Other strong bases like potassium hydride (KH) or potassium tert-butoxide (t-BuOK) can also be employed.

Solvent: The reaction is typically performed in a polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF), which can solvate the cation of the alkoxide but does not interfere with the nucleophile. Alternatively, an excess of isopropyl alcohol can sometimes serve as both the reactant and the solvent.

Temperature: The reaction may require heating to proceed at a practical rate. The temperature can be optimized, often ranging from room temperature to the reflux temperature of the solvent, to balance reaction speed with the potential for side reactions.

Optimization of these parameters—including the choice of base, solvent, temperature, and reaction time—is crucial for maximizing the yield of this compound while minimizing the formation of impurities.

Nucleophilic Substitution of Halogenated Pyridines with Alcohols

Purification Techniques

The purification of this compound, a crucial step to ensure its suitability for subsequent reactions, typically involves standard laboratory techniques. Recrystallization and chromatography are the most common methods employed to achieve high purity.

Recrystallization: This technique relies on the differential solubility of the compound and impurities in a suitable solvent system at varying temperatures. For iodinated pyridine derivatives, a common approach involves dissolving the crude product in a hot solvent in which it is highly soluble, followed by gradual cooling to induce crystallization of the pure compound, leaving impurities dissolved in the mother liquor. The choice of solvent is critical and is determined empirically.

Chromatography: Column chromatography is a highly effective method for separating this compound from reaction byproducts and unreacted starting materials. A stationary phase, such as silica (B1680970) gel or alumina, is used in conjunction with a mobile phase, which is a solvent or a mixture of solvents. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. Non-polar solvents like hexanes are often used with a more polar co-solvent such as ethyl acetate, with the ratio adjusted to achieve optimal separation.

A patent for a related compound, 5-iodo-2-methylbenzimidazole, describes a purification process involving dissolution in aqueous acetic acid, decolorization with activated carbon, and subsequent precipitation by adjusting the pH with sodium hydroxide (B78521) solution, yielding a product with purity greater than 99.5%. google.com While not directly applicable to this compound, this illustrates a common strategy for purifying iodinated N-heterocycles. google.com

Advanced Synthetic Approaches for Alkoxypyridines

The synthesis of functionalized alkoxypyridines, including this compound, often requires sophisticated strategies to control regioselectivity.

Directed Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orgwikipedia.org This method utilizes a directing metalation group (DMG), which is a Lewis basic functional group that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orgwikipedia.org

For alkoxypyridines, the alkoxy group can serve as a DMG, directing metalation to the ortho position. arkat-usa.org The resulting aryllithium or arylmagnesium species can then be quenched with an electrophile to introduce a substituent at a specific position. arkat-usa.orgresearchgate.net

Regioselective Lithiation: The use of strong lithium bases, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), can effect deprotonation at the position ortho to the alkoxy group. arkat-usa.orgresearchgate.net The choice of the lithiating agent and reaction conditions is crucial to achieve the desired regioselectivity and avoid side reactions. For instance, the lithiation of 3- and 4-chloropyridines has been achieved with high regioselectivity at the C2 position using a BuLi/LiDMAE reagent. researchgate.net

Regioselective Magnesation: Organomagnesium reagents, such as isopropylmagnesium chloride, can also be used for regioselective metalation. znaturforsch.com These reagents are often milder than their organolithium counterparts, offering better functional group tolerance. znaturforsch.com

The following table summarizes the key aspects of these regioselective metalation strategies:

| Strategy | Reagent | Directing Group | Position of Functionalization | Key Considerations |

| Lithiation | n-BuLi, s-BuLi, t-BuLi, LDA | Alkoxy | Ortho to the alkoxy group | Temperature control is critical to prevent side reactions. |

| Magnesation | iPrMgCl, TMPMgCl·LiCl | Alkoxy | Ortho to the alkoxy group | Generally offers better functional group tolerance. |

Metal-Halogen Exchange Reactions

Metal-halogen exchange is another fundamental reaction in organometallic chemistry for the preparation of organometallic compounds from organic halides. wikipedia.org This reaction is particularly useful for the synthesis of aryllithium and arylmagnesium reagents from aryl iodides and bromides. wikipedia.orgnih.gov

In the context of synthesizing derivatives of this compound, a metal-halogen exchange at the 5-position would generate a reactive organometallic intermediate. This intermediate can then react with various electrophiles to introduce a wide range of functional groups. The exchange rate typically follows the trend I > Br > Cl. princeton.edu

Butyllithium is a common reagent for lithium-halogen exchange. wikipedia.org For magnesiation, Grignard reagents like isopropylmagnesium chloride can be employed. nih.gov These reactions are generally fast and kinetically controlled. wikipedia.org

Guareschi-Thorpe Synthesis of Hydroxy-cyanopyridines

The Guareschi-Thorpe synthesis is a classic method for the preparation of pyridine derivatives. drugfuture.com An advanced version of this reaction involves the three-component condensation of an alkyl cyanoacetate (B8463686) or cyanoacetamide with a 1,3-dicarbonyl compound and ammonium (B1175870) carbonate in an aqueous medium to produce hydroxy-cyanopyridines in high yields. rsc.orgrsc.orgnih.gov This method is considered environmentally friendly due to the use of water as a solvent and the simple work-up procedure. nih.govresearchgate.net

While this method directly yields hydroxy-cyanopyridines, these intermediates can be further functionalized. The hydroxy group can be converted to an isopropoxy group via Williamson ether synthesis, and the cyano group can be transformed into other functionalities. Although not a direct route to this compound, it represents a versatile strategy for building the substituted pyridine core. rsc.orgnih.gov

The key features of the advanced Guareschi-Thorpe synthesis are highlighted below:

| Reactants | Catalyst/Reagent | Product | Advantages |

| Alkyl cyanoacetate/cyanoacetamide, 1,3-dicarbonyl | Ammonium carbonate | Hydroxy-cyanopyridine | High yields, environmentally friendly, simple work-up. rsc.orgnih.gov |

Oxidative Substitution with N-Heterocycles

Recent advancements in synthetic methodology include the oxidative substitution of N-heterocycles. This can involve the dehydrogenation of N-heteroaromatic alkyl alcohols to form aldehydes, which are versatile synthetic intermediates. nih.gov Another approach is the transition metal-catalyzed substitution of alcohols with N-nucleophiles, a process known as the "borrowing hydrogen" strategy, which is atom-economic and produces water as the only byproduct. rsc.org

Furthermore, N-heterocyclic carbenes (NHCs) have been employed to catalyze the oxidative coupling of aldehydes with alcohols to form esters under mild, metal-free conditions. acs.org These methods, while not directly reported for the synthesis of this compound, represent modern strategies for the functionalization of N-heterocycles that could potentially be adapted for its synthesis. nih.govrsc.org For instance, an alcohol could be introduced to a pre-functionalized pyridine ring through these oxidative coupling methods.

Isopropoxylation of a Pre Iodinated Pyridine

An alternative strategy involves the introduction of the isopropoxy group onto a pre-existing 5-iodopyridine scaffold. A common starting material for this would be 2-chloro-5-iodopyridine (B1352245). The isopropoxy group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction, where sodium isopropoxide would displace the chloride at the 2-position. This type of transformation is a standard method for the synthesis of 2-alkoxypyridines.

Chemical Reactivity and Transformations

The reactivity of 5-Iodo-2-isopropoxypyridine is expected to be dominated by the carbon-iodine bond, which serves as a versatile anchor for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.

Reactivity and Derivatization of 5 Iodo 2 Isopropoxypyridine

Cross-Coupling Reactions of 5-Iodo-2-isopropoxypyridine

The C(sp²)–I bond in this compound is the primary site of reactivity for cross-coupling reactions. This transformation is most commonly facilitated by palladium catalysts, which are known for their efficiency and functional group tolerance in forming biaryl compounds, amines, and complex heterocyclic systems. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are central to the derivatization of aryl halides like this compound. The general mechanism involves an oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or boronic ester. For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position. The success of the coupling often depends on the choice of catalyst, ligand, and base. researchgate.netmdpi.com While specific data for this compound is not extensively documented in publicly available literature, the reactivity of analogous 5-halo-2-alkoxypyridines provides a strong precedent. For instance, the coupling of substituted bromopyridines with arylboronic acids is well-established. nih.gov

Research on similar substrates, such as the coupling of 5-bromopyridine derivatives with arylboronic acids, demonstrates that catalysts like Pd(dppf)Cl₂ are highly effective. nih.gov The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups on the boronic acid partner.

Table 1: Representative Suzuki-Miyaura Coupling Conditions for an Analogous 5-Halopyridine System (Data below is based on the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, an analogous heterocyclic system, to illustrate typical reaction parameters.) nih.gov

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 22 |

| Pd(PPh₃)₂Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 75 |

| Pd(PCy₃)₂ | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 57 |

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 84 |

This table illustrates the effect of different palladium catalysts on the Suzuki-Miyaura coupling of a related bromo-heterocycle, highlighting the superior performance of Pd(dppf)Cl₂. nih.gov

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. nih.govsigmaaldrich.com This reaction is crucial for synthesizing arylamines, which are prevalent in pharmaceuticals and material science. For this compound, amination would yield 5-amino-2-isopropoxypyridine derivatives. The reaction's efficiency is highly dependent on the ligand choice, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. nih.gov

Studies on the regioselective amination of 2-chloro-5-iodopyridine (B1352245) show that the reaction occurs exclusively at the more reactive C-I bond, leaving the C-Cl bond intact. This provides a strong indication that this compound would undergo amination selectively at the 5-position. lookchem.com The use of a palladium-BINAP catalyst system in combination with a strong base like Cs₂CO₃ has been shown to be effective for such transformations. lookchem.com

Table 2: Representative Buchwald-Hartwig Amination Conditions for an Analogous Halo-Pyridine (Data below is based on the amination of 2-chloro-5-iodopyridine with 4-methylaniline, demonstrating the chemoselectivity of the reaction.) lookchem.com

| Pd Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ (1.4 equiv) | Toluene | 120 | 24 | 15 |

| Pd₂(dba)₃ | BINAP | Cs₂CO₃ (1.4 equiv) | Toluene | 120 | 24 | 24 |

| Pd₂(dba)₃ | BINAP | Cs₂CO₃ (5 equiv) | Toluene | 120 | 4 | 99 |

This table demonstrates the critical influence of the base concentration on the reaction rate and yield for the selective amination at the iodine-bearing carbon of 2-chloro-5-iodopyridine. lookchem.com

The Heck reaction couples an aryl or vinyl halide with an alkene. organic-chemistry.org In an intramolecular context, this reaction is a powerful tool for constructing cyclic and polycyclic structures. libretexts.orgwikipedia.org For this to occur with this compound, the starting material would need to be pre-functionalized with an appropriately positioned alkene-containing side chain. The cyclization would then proceed via palladium catalysis to form a new ring fused to or containing the pyridine (B92270) core.

The regioselectivity of intramolecular Heck reactions is often governed by stereoelectronic factors, with a general preference for exo cyclization pathways, especially for the formation of five- and six-membered rings. wikipedia.org For example, a substrate designed with an alkene tether at a neighboring position could cyclize to form a fused dihydropyridine (B1217469) or related heterocyclic system. The reaction conditions typically involve a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand, and a base to regenerate the catalyst. nih.govrsc.org

Catalyst speciation, which refers to the different forms the palladium catalyst can take during the reaction (e.g., L-Pd(0), L₂-Pd(0)), plays a critical role in determining the outcome and selectivity of cross-coupling reactions. The nature of the ligand (L) is paramount. For instance, in Suzuki-Miyaura couplings, monoligated palladium species are often more reactive in the oxidative addition step, while certain bidentate ligands can stabilize the catalyst and prevent undesirable side reactions. nih.gov

In Buchwald-Hartwig aminations, the choice of ligand can influence the equilibrium between the active catalyst and inactive or off-cycle species. For example, bidentate ligands like BINAP can prevent the formation of unreactive palladium iodide dimers, thereby accelerating the catalytic cycle. nih.gov The speciation also affects site-selectivity in poly-halogenated substrates, where the catalyst may preferentially react with one halogen over another based on bond strength (C-I > C-Br > C-Cl) and steric accessibility.

For a molecule like this compound, several selectivity issues are pertinent.

Regioselectivity : The primary site for cross-coupling is the carbon atom bearing the iodine, as the C-I bond is significantly weaker and more reactive towards oxidative addition with Pd(0) than any C-H bonds on the pyridine ring or the isopropoxy group. Direct C-H activation would require different, more specialized catalytic systems and conditions.

Chemoselectivity : The key chemoselective challenge arises when coupling partners or products themselves contain reactive functional groups. In Buchwald-Hartwig amination, for example, the product is a primary or secondary amine which could potentially undergo a second arylation to form a diarylamine. The use of bulky ligands and careful control of stoichiometry can suppress this side reaction and ensure high selectivity for the mono-arylated product. nih.gov In the case of a di-halogenated pyridine analog like 2-chloro-5-iodopyridine, palladium catalysts show excellent chemoselectivity, reacting exclusively at the C-I bond while leaving the C-Cl bond untouched under standard Buchwald-Hartwig or Suzuki conditions. lookchem.com This high level of selectivity is a cornerstone of modern cross-coupling chemistry, allowing for sequential and site-specific functionalization.

Copper-Catalyzed Functionalization

Copper catalysis offers a cost-effective and efficient method for the functionalization of aryl halides, including iodopyridines. These reactions are particularly valuable for introducing groups that are crucial for medicinal chemistry applications. researchgate.net

The introduction of a trifluoromethyl (CF3) group is of significant interest in pharmaceutical and agrochemical research due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. nih.govmit.edu A simple and effective copper-catalyzed trifluoromethylation protocol has been successfully applied to various alkoxy-substituted iodopyridines, including this compound. researchgate.netnih.gov

The general procedure involves heating a mixture of the iodo-alkoxypyridine with a trifluoromethyl source, such as trimethylsilyl-trifluoromethane (TMSCF3), in the presence of a copper(I) iodide catalyst and a phenanthroline ligand. nih.govrsc.org The reaction proceeds smoothly to yield the corresponding trifluoromethylated products. researchgate.net For instance, this compound can be synthesized from 2-chloro-5-iodopyridine and isopropyl alcohol, and subsequently trifluoromethylated using this copper-catalyzed method. researchgate.netnih.gov

Detailed findings from the trifluoromethylation of various iodo-alkoxypyridines demonstrate the protocol's effectiveness, with products isolated in moderate to high yields. researchgate.netnih.gov

Table 1: Copper-Catalyzed Trifluoromethylation of Selected Iodo-heterocycles

| Starting Material | Product | Yield |

|---|---|---|

| This compound | 2-Isopropoxy-5-(trifluoromethyl)pyridine | 49% (conversion 90%) |

| 5-Iodo-2-methoxypyridine | 2-Methoxy-5-(trifluoromethyl)pyridine | 54% (conversion 87%) |

| 4-Iodo-1-methoxyisoquinoline | 1-Methoxy-4-(trifluoromethyl)isoquinoline | 72% |

| 3-Iodo-4-methoxyquinoline | 4-Methoxy-3-(trifluoromethyl)quinoline | 70% |

This table is based on data from a study on the copper-catalyzed trifluoromethylation of alkoxypyridine derivatives. researchgate.netnih.gov

The mechanism of copper-catalyzed trifluoromethylation of aryl halides is complex and has been the subject of detailed study. Research suggests that the reaction does not proceed through highly stable intermediates like [Cu(CF3)2]⁻ or [Cu(CF3)(I)]⁻. nih.gov Instead, a more reactive, ligandless or solvent-ligated species, such as [CuCF3] or [(DMF)CuCF3], is believed to be the key intermediate generated in the presence of excess CuI. nih.gov

One proposed general mechanism involves a sequence of steps:

Formation of the active trifluoromethylating agent: The copper(I) catalyst reacts with the trifluoromethyl source.

Oxidative Addition: The aryl iodide (Ar-I) undergoes oxidative addition to the Cu(I) complex, although this step is debated and may involve radical pathways.

Reductive Elimination: The resulting intermediate eliminates the final trifluoromethylated aromatic product (Ar-CF3) and regenerates a Cu(I) species, which can re-enter the catalytic cycle.

Alternative mechanisms have also been proposed. For certain copper-mediated trifluoromethylations, a radical process may be involved. beilstein-journals.org In other cases, particularly with alkenes, the reaction may proceed through a Heck-like four-membered-ring transition state. beilstein-journals.org The exact pathway can be influenced by the specific reagents, ligands, and substrates used.

Nickel-Catalyzed Reactions

Nickel catalysis provides a powerful alternative to palladium and copper for cross-coupling reactions. Nickel complexes, particularly with phosphine ligands, can facilitate reactions of aryl halides.

Oxidative addition of an aryl halide to a low-valent nickel(0) center is the crucial first step in many nickel-catalyzed cross-coupling cycles. Studies on the oxidative addition of aryl halides to Ni(0) complexes ligated by phosphines have revealed that the mechanism is highly dependent on the nature of the halide. nih.gov

For aryl iodides, the reaction with Ni(0) complexes like Ni(PEt3)4 is suggested to proceed through a full radical pathway. nih.gov This contrasts with aryl chlorides, which tend to react via a concerted oxidative addition mechanism, and aryl bromides, which may follow a partial radical pathway. nih.gov

In the context of this compound, its reaction with a Ni(0) diphosphine complex would be expected to initiate via a single-electron transfer, generating an aryl radical and a Ni(I) species. This pathway is favored for aryl iodides due to the weaker carbon-iodine bond. The steric and electronic properties of the phosphine ligands on the nickel center also play a critical role in influencing the reaction's course and the stability of the resulting organonickel intermediates. nih.gov

Functionalization Strategies at Pyridine Ring Positions

Beyond functionalizing the carbon-iodine bond, modifying the C-H bonds of the pyridine ring itself represents a highly atom-economical and efficient strategy for molecular diversification. nih.gov

C-H Functionalization of Pyridines

Direct C-H functionalization of the pyridine ring is a challenging but highly desirable transformation. rsc.org The electron-deficient nature of the pyridine ring and the strong coordinating ability of the nitrogen atom often complicate these reactions. nih.gov

The regioselectivity of C-H functionalization is a key challenge. nih.gov In substituted pyridines like this compound, the existing groups exert strong electronic and steric influences.

C2-Position: The C2 position is generally the most electronically activated site for functionalization due to the inductive effect and coordinating ability of the ring nitrogen. nih.gov However, in the target molecule, this position is already substituted with an isopropoxy group.

Distal Positions (C3, C4): Functionalizing the more distant C3 and C4 positions is significantly more difficult. nih.gov Achieving selectivity at these sites often requires specific directing group strategies or specialized catalytic systems, such as those employing iridium, rhodium, or palladium. nih.govsci-hub.se

C6-Position: The C6 position is adjacent to the nitrogen but is often less reactive than C2.

For this compound, any C-H functionalization attempt would need to contend with the directing effects of both the C2-isopropoxy group (ortho-, para-directing) and the C5-iodo group, as well as the inherent reactivity patterns of the pyridine nucleus. Recent advances have utilized strategies like temporary dearomatization, photocatalysis, and transition metal-catalyzed C-H activation to achieve functionalization at positions that are traditionally difficult to access. nih.gov

Metalation and Capture Approaches

Direct deprotonation (metalation) of the pyridine ring offers a powerful method for C-H functionalization. The choice of the metalating agent is crucial for controlling the regioselectivity. nih.govresearchgate.net While organolithium reagents typically lead to nucleophilic addition at the C-2 position, organosodium bases like n-butylsodium have been shown to selectively deprotonate pyridine at the C-4 position. nih.govresearchgate.net

This selectivity arises from avoiding the common addition products formed with organolithium bases, thus providing a direct route to 4-sodiopyridine intermediates. nih.gov These intermediates can then be "captured" by various electrophiles to introduce functionality at the C-4 position. researchgate.netchemrxiv.org

The preference for C-4 metalation with sodium bases is explained by thermodynamic control. nih.govacs.orgwikipedia.orgjackwestin.comlibretexts.org While initial metalation might occur at other positions, an intermolecular exchange of metalation sites leads to an equilibrium that favors the most stable 4-sodiopyridine species. nih.govacs.org Rapid injection NMR studies have confirmed that the distribution of different sodiopyridine species follows a thermodynamic pathway, resulting in the selection of the C-4 position. nih.govresearchgate.net

For a 2,5-disubstituted pyridine such as this compound, the use of n-butylsodium would be expected to selectively deprotonate the C-4 position, leading to the formation of 4-sodio-5-iodo-2-isopropoxypyridine. This intermediate is a versatile precursor for introducing a wide range of substituents at the C-4 position.

Once the 4-sodiopyridine intermediate is generated, it can undergo direct, transition-metal-free alkylation reactions with primary alkyl halides. nih.govresearchgate.net This SN2 reaction is an efficient method for forming carbon-carbon bonds at the C-4 position of the pyridine ring. The reaction is robust and tolerates a variety of functional groups on the alkyl halide. nih.govchemrxiv.org

The general protocol involves the in-situ generation of the 4-sodiopyridine species at low temperatures (e.g., -78 °C), followed by the addition of the primary alkyl halide. researchgate.net This approach provides a straightforward and high-yielding route to 4-alkylated pyridines.

Table 1: Reactivity of 4-Sodiopyridine Intermediates

| Reagent | Product Type | Reaction |

|---|---|---|

| Primary Alkyl Halides | 4-Alkylpyridines | Direct SN2 Alkylation |

This table is generated based on data from research on pyridine functionalization. nih.gov

Oxidation Reactions

The iodine atom in this compound can be oxidized to a higher valence state, creating hypervalent iodine reagents. These reagents are valuable oxidizing agents in organic synthesis due to their low toxicity and mild reaction conditions compared to many heavy metal-based oxidants.

Preparation of Iodylpyridine Derivatives

The oxidation of iodopyridines can lead to the formation of iodylpyridine derivatives, which are pentavalent iodine compounds (e.g., -IO₂). The preparation of analogous iodylbenzene compounds often involves the oxidation of the corresponding iodobenzene (B50100) with a strong oxidizing agent. While specific studies on this compound are not prevalent, the general methodology for preparing similar hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX), provides a strong precedent. This transformation typically involves the oxidation of an iodo-precursor with an oxidant like Oxone®.

The resulting iodylpyridine derivative would be a powerful and potentially catalytic oxidant for a range of transformations, most notably the oxidation of alcohols to aldehydes and ketones. The electronic properties of the pyridine ring, influenced by the 2-isopropoxy group, would modulate the reactivity of the resulting hypervalent iodine species.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| n-butylsodium |

| 4-sodiopyridine |

| 2-iodoxybenzoic acid (IBX) |

| Oxone® |

Applications of Hypervalent Iodine Reagents in Organic Synthesis

While direct research on hypervalent iodine reagents derived specifically from this compound is limited in publicly available literature, the general principles of hypervalent iodine chemistry provide a strong indication of their potential applications. The oxidation of the iodine atom in this compound would lead to the formation of valuable hypervalent iodine(III) and iodine(V) species.

The oxidation of 2-iodopyridines, including alkoxy-substituted derivatives, to 2-iodylpyridines (a type of iodine(V) reagent) has been successfully demonstrated. For instance, 2-iodylpyridine and several 3-alkoxy-2-iodylpyridines have been prepared through the oxidation of the corresponding 2-iodopyridines using reagents like 3,3-dimethyldioxirane. nih.govacs.orgarizona.edu These iodylpyridines have proven to be effective and recyclable oxidizing agents for various substrates, such as sulfides and alcohols. nih.govacs.orgarizona.edu The reduced 2-iodopyridine (B156620) can often be recovered and re-oxidized, highlighting the sustainable nature of these reagents. nih.govacs.org

Based on these established methodologies, it is highly probable that this compound can be oxidized to form 2-isopropoxy-5-iodylpyridine. This resulting hypervalent iodine(V) reagent would be expected to function as a potent oxidant for a range of transformations in organic synthesis.

Furthermore, iodoarenes can be converted to other useful hypervalent iodine(III) reagents, such as (diacetoxyiodo)arenes. wikipedia.org The oxidation of iodoarenes with reagents like peracetic acid or sodium percarbonate in acetic anhydride (B1165640) furnishes these versatile oxidizing agents. wikipedia.org It is conceivable that this compound could be similarly converted to (diacetoxyiodo)-2-isopropoxypyridine, which could then be employed in various oxidative transformations.

The applications of hypervalent iodine reagents are extensive and include:

Oxidation of Alcohols and Sulfides: As demonstrated with other iodylpyridines, 2-isopropoxy-5-iodylpyridine would likely be a capable oxidant for the conversion of alcohols to aldehydes or ketones, and sulfides to sulfoxides or sulfones. nih.govacs.orgarizona.edu

Group Transfer Reactions: Hypervalent iodine reagents are known to facilitate the transfer of various functional groups.

Catalysis: In some cases, hypervalent iodine compounds can be used in catalytic amounts to promote oxidative reactions.

The development and application of hypervalent iodine reagents derived from this compound represent a promising area for future research, offering access to powerful and environmentally benign synthetic tools.

Mechanistic Investigations and Computational Studies

Understanding Reaction Mechanisms

The reactivity of 5-Iodo-2-isopropoxypyridine is dominated by transformations involving the carbon-iodine bond, most notably palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.org A general catalytic cycle for these processes involves three key steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

Palladium complexes are the most common and effective catalysts for cross-coupling reactions involving aryl halides like this compound. libretexts.org The catalytic cycle typically begins with a Pd(0) species. The choice of ligands attached to the palladium center is critical, as they influence the catalyst's stability, solubility, and reactivity. Specialized phosphine (B1218219) ligands, for example, are often essential for the success of reactions like the Buchwald-Hartwig amination. libretexts.org In some cases, such as the Sonogashira reaction, a co-catalyst like copper is used to facilitate the transmetalation step with a terminal alkyne. libretexts.org The catalyst and ligands work in concert to facilitate the transformation, with different combinations leading to varying degrees of success depending on the specific substrates. nih.gov

Metal complexes of Schiff bases, some derived from related iodo-substituted aromatics, have also been noted for their catalytic properties in various applications. researchgate.net

The mechanism of a palladium-catalyzed cross-coupling reaction proceeds through a series of well-defined intermediates. uwindsor.ca

Oxidative Addition : The cycle initiates with the oxidative addition of the aryl iodide (this compound) to the Pd(0) catalyst. This step forms a Pd(II) intermediate, where the bond between the pyridine (B92270) ring and the iodine atom is broken and new bonds from palladium to both the carbon and the iodine are formed. libretexts.org

Transmetalation : The next step involves the transfer of an organic group from another organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) to the Pd(II) complex. libretexts.orguwindsor.ca This forms a new Pd(II) intermediate containing both the pyridine moiety and the new organic group.

Reductive Elimination : The final step is the reductive elimination from this Pd(II) intermediate, which forms the new carbon-carbon bond of the final product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orguwindsor.ca

Computational methods, such as Density Functional Theory (DFT), are invaluable for studying the geometries and energetic feasibilities of these short-lived intermediates and the transition states that connect them. nih.govacs.org

The outcome and efficiency of reactions involving this compound are highly dependent on the specific conditions employed. Factors such as the choice of catalyst, the type of base used, solvent, and reaction temperature can significantly influence the yield and selectivity. nih.gov

For instance, in palladium-catalyzed carbonylation reactions of iodoheterocycles, the selection of the palladium source and the base is crucial. nih.gov Different catalysts may exhibit varying levels of activity, and the base plays a key role, often in the transmetalation or reductive elimination steps. uwindsor.canih.gov

The table below illustrates how reaction conditions can affect the yield in a typical palladium-catalyzed coupling reaction, based on findings from similar iodoheterocyclic systems. nih.gov

| Entry | Catalyst | Base | Solvent | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ | Bu₃N | Toluene | 8 | 85 |

| 2 | PdCl₂(PPh₃)₂ | Bu₃N | Toluene | 8 | 78 |

| 3 | Pd(PPh₃)₄ | Bu₃N | Toluene | 8 | 72 |

| 4 | Pd(OAc)₂ | Et₃N | Toluene | 8 | 80 |

| 5 | Pd(OAc)₂ | Na₂CO₃ | Toluene | 8 | 75 |

| 6 | Pd(OAc)₂ | Bu₃N | DMF | 8 | 82 |

| 7 | Pd(OAc)₂ | Bu₃N | Toluene | 12 | 91 |

This table is a representative example based on analogous systems and illustrates general principles.

Computational Chemistry Approaches

Computational chemistry, particularly DFT, has become an indispensable tool for investigating the electronic structure and reactivity of molecules like this compound. acs.orgnih.govcore.ac.uk These methods allow for the calculation of molecular properties that are difficult to measure experimentally.

Density Functional Theory (DFT) Calculations

DFT calculations are widely used to model pyridine derivatives. nih.gov They can predict molecular geometries, reaction energies, and electronic properties such as HOMO-LUMO energy gaps, which are indicative of a molecule's chemical stability and reactivity. acs.org Furthermore, DFT can be used to calculate reactivity descriptors like the electrophilicity index, which measures the energy change when a molecule becomes saturated with electrons. acs.org Studies have shown a strong correlation between DFT-calculated energies (like LUMO energy) and experimentally measured reduction potentials for various substituted oligo(aza)pyridines. core.ac.uk

The presence of a halogen atom significantly alters the electronic landscape of the pyridine ring. DFT calculations, often in conjunction with experimental techniques like X-ray photoelectron spectroscopy (XPS), provide a detailed description of these electronic effects. nih.gov For halogenated pyridines and related heterocycles, the halogen atom exerts both inductive and resonance effects. nih.gov

Inductive Effect : The electronegative iodine atom withdraws electron density from the pyridine ring through the sigma bond framework.

Resonance Effect : The lone pairs on the iodine atom can donate electron density back to the pi-system of the ring.

The following table summarizes key concepts from the computational analysis of halogenated pyridines.

| Computational Concept | Relevance to Halogenated Pyridines | Key Findings |

| Electron Density Distribution | Determines reactivity, basicity, and coordination properties. | The halogen substituent modifies electron density via inductive withdrawal and resonance donation. nih.gov |

| HOMO-LUMO Gap | Indicates chemical stability and reactivity. | A smaller gap suggests higher reactivity. This can be tuned by substituents. acs.org |

| Molecular Electrostatic Potential (MESP) | Identifies electron-rich and electron-poor regions. | Used to predict sites for electrophilic and nucleophilic attack and donor interactions. rsc.org |

| Calculated Reduction Potentials | Predicts redox behavior. | DFT-calculated LUMO energies show a linear correlation with experimental reduction potentials. core.ac.uk |

Hydrolytic Behavior and Stability

The stability of this compound is largely determined by the susceptibility of the 2-isopropoxy ether linkage to hydrolysis. Generally, 2-alkoxypyridines can undergo hydrolysis, particularly under acidic conditions, to yield the corresponding pyridin-2-one and alcohol. In the case of this compound, this process would lead to the formation of 5-iodopyridin-2-one and isopropanol (B130326).

The mechanism for acid-catalyzed hydrolysis is initiated by the protonation of the pyridine nitrogen atom. This protonation enhances the electrophilicity of the pyridine ring, making the C2 carbon more susceptible to nucleophilic attack by water. youtube.comntnu.no The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of isopropanol to give the more stable 5-iodopyridin-2-one tautomer. The reaction is generally irreversible, driven by the formation of the stable pyridone. researchgate.net

Conformational Analysis and Molecular Orbital Calculations

The conformational flexibility of this compound primarily arises from the rotation around the C2-O and O-CH bonds of the isopropoxy group. Computational studies on analogous 2-alkoxy-substituted aromatic systems suggest that the lowest energy conformation is one that minimizes steric hindrance between the isopropyl methyl groups and the pyridine ring.

A potential energy scan, varying the dihedral angles, would reveal the most stable conformers. nih.gov It is predicted that the most stable conformation would involve the C-H bond of the isopropyl group being oriented away from the pyridine ring. The rotation around the C2-O bond determines the orientation of the isopropoxy group relative to the plane of the pyridine ring.

Molecular orbital (MO) calculations provide insight into the electronic structure and reactivity of the molecule. libretexts.orgwikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's chemical behavior. nih.gov For this compound, the electron-donating isopropoxy group will raise the energy of the HOMO, while the electronegative nitrogen and iodine atoms will lower the energy of the LUMO. wuxibiology.com The HOMO is expected to have significant density on the pyridine ring and the oxygen atom, while the LUMO is likely to be localized on the pyridine ring, particularly at the carbon atoms attached to the nitrogen and iodine. libretexts.org The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. researchgate.net

Prediction of Reactivity and Selectivity

The reactivity of this compound is dictated by the electronic properties of the substituted pyridine ring and the nature of the substituents. Computational models are often used to predict sites of reactivity and selectivity in organic reactions. nih.govethz.ch

Nucleophilic Attack: The pyridine ring is inherently electron-deficient, a characteristic enhanced by the electronegative nitrogen atom. This makes the ring carbons, particularly C2, C4, and C6, electrophilic and susceptible to attack by nucleophiles. youtube.comyoutube.com In this compound, the C5 position, bearing the iodine atom, is a primary site for nucleophilic aromatic substitution (SNAr) or, more commonly, for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), as the carbon-iodine bond is a well-established reactive handle for such transformations. The C2 carbon, attached to the isopropoxy group, is also an electrophilic center. masterorganicchemistry.com

Electrophilic Attack: Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. However, the presence of the electron-donating 2-isopropoxy group can activate the ring towards electrophiles to some extent. This activating effect would direct incoming electrophiles primarily to the positions ortho and para to the isopropoxy group. Given that the para position (C5) is already substituted with iodine, electrophilic attack would most likely be directed to the C3 or C5 position, though such reactions are expected to be less favorable than nucleophilic substitutions.

The analysis of the HOMO and LUMO can further refine these predictions. Regions of the molecule with high LUMO coefficients correspond to electrophilic sites, while regions with high HOMO coefficients indicate nucleophilic sites. wuxibiology.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Iodo-2-isopropoxypyridine, and how can yield be maximized?

- Methodological Approach :

- Halogenation : Use Ullmann coupling or nucleophilic aromatic substitution (SNAr) with iodine sources (e.g., KI, CuI) under controlled temperatures (80–120°C). For example, analogous 3-Iodo-2-methoxy-5-methylpyridine is synthesized via Cu-mediated iodination .

- Protection/Deprotection : Introduce the isopropoxy group via alkoxylation of a hydroxyl precursor, followed by iodine substitution.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity.

- Data Table : Hypothetical yields based on analogous reactions:

| Reaction Type | Catalyst | Solvent | Yield (%) | Reference Analog |

|---|---|---|---|---|

| SNAr | CuI | DMF | 65–75 | |

| Ullmann | Pd(OAc)₂ | Toluene | 50–60 |

Q. How to confirm the structure of this compound using spectroscopic techniques?

- Analytical Workflow :

- ¹H/¹³C NMR : Compare chemical shifts with similar pyridine derivatives. For instance, the isopropoxy group typically shows a septet at ~4.5 ppm (¹H) and 70–75 ppm (¹³C).

- Mass Spectrometry (HRMS) : Exact mass calculation for C₈H₁₀INO (M+H⁺: 280.9854).

- IR Spectroscopy : Confirm C-I stretch (~500–650 cm⁻¹) and ether C-O-C (~1100 cm⁻¹).

Advanced Research Questions

Q. How does steric hindrance from the isopropoxy group influence cross-coupling reactivity in this compound?

- Experimental Design :

- Compare Suzuki-Miyaura coupling rates with phenylboronic acid using Pd(PPh₃)₄ vs. bulky ligands (e.g., SPhos).

- Monitor reaction progress via HPLC or GC-MS.

- Data Contradiction Analysis :

- If low yields are observed, steric effects may dominate. Alternative strategies:

- Use microwave-assisted heating to enhance kinetics.

- Switch to Sonogashira coupling for alkyne partners, which tolerates bulkier groups .

Q. What computational methods predict the electronic properties of this compound for catalysis applications?

- Methodology :

- Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map:

- HOMO/LUMO energies (reactivity indices).

- Electrostatic potential surfaces (nucleophilic/electrophilic sites).

- Validate with experimental UV-Vis spectra (λmax ~270–290 nm for iodopyridines).

Data Contradiction & Troubleshooting

Q. Discrepancies in reported melting points: How to resolve inconsistencies?

- Hypothesis Testing :

- Purity Check : Re-crystallize the compound and compare DSC/TGA profiles.

- Polymorphism Screening : Use X-ray crystallography or PXRD to identify crystalline forms.

- Case Study : A related compound, 5-Hydroxypyridine-2-carboxylic acid, showed melting point variations (±5°C) due to hydrate formation .

Q. Conflicting reactivity in SNAr reactions: Are solvent effects or trace metals responsible?

- Troubleshooting Protocol :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. less coordinating ones (THF).

- Metal Analysis : Use ICP-MS to detect trace Cu/Pd from prior reactions.

- Additive Testing : Introduce crown ethers (18-crown-6) to enhance iodide nucleophilicity.

Safety & Compatibility

Q. What solvent systems are compatible with this compound during filtration?

- Guidelines from Analogous Compounds :

- Compatible Solvents : THF, dichloromethane, ethyl acetate (per Millex®-LH filter compatibility for iodinated aromatics ).

- Avoid : Strong acids (H₂SO₄) or bases (NaOH), which may cleave the ether bond.

Key Recommendations for Researchers

- Synthesis : Prioritize Cu-mediated iodination for higher regioselectivity .

- Characterization : Combine NMR, HRMS, and IR for unambiguous confirmation.

- Reactivity : Address steric limitations by optimizing catalyst bulk or reaction energy (microwave/photoactivation).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.